4-Chloro-1,2-dimethoxybenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-1,2-dimethoxybenzene can be synthesized through several methods. One common method involves the electrophilic aromatic substitution reaction. In this process, 1,2-dimethoxybenzene is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at a temperature range of -5 to 20 degrees Celsius and takes about 2.5 to 5 hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar electrophilic aromatic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,2-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This is the most common reaction type for this compound. It can undergo further substitution reactions with electrophiles such as bromine or nitronium ions.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chlorine atom can be reduced to form 1,2-dimethoxybenzene.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) or nitronium tetrafluoroborate (NO₂BF₄) are used under acidic conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products Formed
Electrophilic Aromatic Substitution: Products include 4-bromo-1,2-dimethoxybenzene or 4-nitro-1,2-dimethoxybenzene.
Oxidation: Products include 4-chloro-1,2-benzoquinone.
Reduction: Products include 1,2-dimethoxybenzene.
Scientific Research Applications
4-Chloro-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme inhibition and interaction with biological macromolecules.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1,2-dimethoxybenzene primarily involves its interaction with electrophiles and nucleophiles. In electrophilic aromatic substitution reactions, the compound’s aromatic ring acts as a nucleophile, attacking the electrophile to form a sigma complex. This intermediate then loses a proton to regenerate the aromatic system, resulting in the substitution product .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene: Lacks the chlorine substituent, making it less reactive in electrophilic aromatic substitution reactions.
4-Bromo-1,2-dimethoxybenzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
4-Fluoro-1,2-dimethoxybenzene: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.
Uniqueness
4-Chloro-1,2-dimethoxybenzene is unique due to the presence of both electron-donating methoxy groups and an electron-withdrawing chlorine atom. This combination allows for a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-chloro-1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJCXGJKJZARAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168342 | |
Record name | 4-Chloroveratrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16766-27-1 | |
Record name | 4-Chloroveratrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloroveratrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-1,2-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.